![molecular formula C14H16N2S2 B242285 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine](/img/structure/B242285.png)
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine, also known as Et2Sbpy, is a bidentate ligand used in coordination chemistry. It is a sulfur-containing ligand that has been widely used in the synthesis of metal complexes due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine as a ligand in coordination chemistry involves the formation of a complex with a metal ion. The sulfur atoms in the ligand coordinate with the metal ion, forming a stable complex. The bipyridine moiety of the ligand provides additional stabilization through pi-pi interactions with the metal ion.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely in coordination chemistry as a ligand in the synthesis of metal complexes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine as a ligand in coordination chemistry include its ability to form stable complexes with metal ions, its sulfur-containing moiety that can provide additional stabilization, and its ability to be easily synthesized. The limitations of using this compound include the difficulty in purifying the product and the limited availability of the starting materials.
Zukünftige Richtungen
There are several future directions for the use of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine in coordination chemistry. One potential direction is the use of this compound in the synthesis of metal complexes for the purpose of catalysis. Another potential direction is the use of this compound in the synthesis of luminescent metal complexes for the purpose of sensing and imaging applications. Additionally, further research could be conducted on the synthesis of this compound and its derivatives to improve their properties and expand their potential applications.
Synthesemethoden
The synthesis of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine can be achieved by the reaction of 2,6-dibromopyridine with sodium ethyl mercaptide in the presence of copper powder. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine has been widely used in coordination chemistry as a ligand in the synthesis of metal complexes. It has been used in the synthesis of ruthenium complexes for the purpose of catalysis. It has also been used in the synthesis of copper complexes for the purpose of electrocatalysis. Additionally, this compound has been used as a ligand in the synthesis of luminescent metal complexes for the purpose of sensing and imaging applications.
Eigenschaften
Molekularformel |
C14H16N2S2 |
---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-6-(6-ethylsulfanylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-3-17-13-9-5-7-11(15-13)12-8-6-10-14(16-12)18-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
IKCVPFLRAFEXCS-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Kanonische SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.